2-Aminopurine riboside 2-Aminopurine riboside Probe of structural dynamics and charge transfer in DNA.

Brand Name: Vulcanchem
CAS No.: 4546-54-7
VCID: VC20752233
InChI: InChI=1S/C10H13N5O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2,(H2,11,12,14)/t5-,6-,7-,9-/m0/s1
SMILES: C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24 g/mol

2-Aminopurine riboside

CAS No.: 4546-54-7

Cat. No.: VC20752233

Molecular Formula: C10H13N5O4

Molecular Weight: 267.24 g/mol

* For research use only. Not for human or veterinary use.

2-Aminopurine riboside - 4546-54-7

CAS No. 4546-54-7
Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
IUPAC Name (2S,3S,4R,5S)-2-(2-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C10H13N5O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2,(H2,11,12,14)/t5-,6-,7-,9-/m0/s1
Standard InChI Key JVOJULURLCZUDE-AZRUVXNYSA-N
Isomeric SMILES C1=C2C(=NC(=N1)N)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O
SMILES C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O
Canonical SMILES C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O

2-Aminopurine riboside is a purine nucleoside that plays a significant role in biochemical research, particularly in studies involving nucleic acids. It is recognized for its structural similarity to adenine and is often used as a fluorescent probe to study nucleic acid dynamics due to its unique photophysical properties.

Molecular Formula and Weight

  • Molecular Formula: C10_{10}
    H13_{13}
    N5_5
    O4_4

  • Molecular Weight: 267.24 g/mol

Structural Representation

The structure of 2-Aminopurine riboside can be represented as follows:

Structure TypeRepresentation
2D Structure2D Structure
3D Conformer3D Conformer

Identifiers

  • CAS Number: 4546-54-7

  • InChIKey: JVOJULURLCZUDE-UHFFFAOYSA-N

  • SMILES Notation: C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O

Role in Nucleic Acid Research

2-Aminopurine riboside is widely used as a fluorescent analog of adenine in RNA and DNA studies. Its fluorescence properties allow researchers to investigate local conformational dynamics within nucleic acids, providing insights into the structural behavior of RNA and DNA under various conditions.

Fluorescence Studies

Research has demonstrated that the fluorescence of 2-Aminopurine riboside is sensitive to its local environment, making it an excellent tool for studying nucleotide interactions and conformational changes:

  • Fluorescence Quenching: Studies have shown that the fluorescence of 2-Aminopurine riboside can be quenched by nearby nucleobases, which helps in understanding the stacking dynamics and interactions within nucleic acid structures .

  • Tautomerism Investigations: The presence of the ribose moiety affects the tautomeric forms of 2-Aminopurine, influencing its fluorescence characteristics. This property has been exploited to study tautomerism in various solvent environments .

Key Studies and Results

Several key studies have contributed to the understanding of 2-Aminopurine riboside's properties:

  • A study published in Nature highlighted the use of 2-Aminopurine riboside in probing RNA secondary structures, revealing how local RNA environments affect its accessibility and fluorescence .

  • Another investigation focused on the fluorescence decay characteristics of 2-Aminopurine riboside, demonstrating that it can be fitted with a single common fluorescence lifetime across different solvents, indicating its stability under varying conditions .

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